4-(Phenylsulfonyl)benzyl 2-(4-nitrophenyl)acetate
Overview
Description
4-(Phenylsulfonyl)benzyl 2-(4-nitrophenyl)acetate is an organic compound that features both sulfonyl and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonyl)benzyl 2-(4-nitrophenyl)acetate typically involves a multi-step process. One common method includes the esterification of 4-nitrophenylacetic acid with 4-(phenylsulfonyl)benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)benzyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(Phenylsulfonyl)benzyl 2-(4-aminophenyl)acetate.
Reduction: 4-(Phenylsulfanyl)benzyl 2-(4-nitrophenyl)acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-(Phenylsulfonyl)benzyl 2-(4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)benzyl 2-(4-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules. The sulfonyl group can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylsulfonyl)benzyl acetate
- 2-(4-Nitrophenyl)ethyl acetate
- 4-(Phenylsulfanyl)benzyl 2-(4-nitrophenyl)acetate
Uniqueness
4-(Phenylsulfonyl)benzyl 2-(4-nitrophenyl)acetate is unique due to the presence of both sulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 2-(4-nitrophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S/c23-21(14-16-6-10-18(11-7-16)22(24)25)28-15-17-8-12-20(13-9-17)29(26,27)19-4-2-1-3-5-19/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJFBYLLVPJHRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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